molecular formula C19H26ClN3 B14686849 Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- CAS No. 32571-44-1

Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-

Cat. No.: B14686849
CAS No.: 32571-44-1
M. Wt: 331.9 g/mol
InChI Key: JLAYDKVSQLVTNK-UHFFFAOYSA-N
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Description

Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is often used in medicinal chemistry for the development of various therapeutic agents. The presence of the chloro and diethylamino groups in its structure enhances its pharmacological properties, making it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Schiff Bases: Formed from condensation reactions with aldehydes or ketones.

    Oxidized Products: Resulting from oxidation reactions, often leading to the formation of quinoline N-oxides.

Scientific Research Applications

Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to DNA and RNA, inhibiting their synthesis and function. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexyl and diethylamino groups differentiates it from other quinoline derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.

Properties

CAS No.

32571-44-1

Molecular Formula

C19H26ClN3

Molecular Weight

331.9 g/mol

IUPAC Name

1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine

InChI

InChI=1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22)

InChI Key

JLAYDKVSQLVTNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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